Ethyl 2-[(1-{[(4-bromophenyl)carbonyl]amino}-2,2,2-trichloroethyl)amino]-4-phenylthiophene-3-carboxylate
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Overview
Description
ET 2-((1-((4-BR-BENZOYL)AMINO)2,2,2-TRI-CL-ET)AMINO)-4-PH-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ET 2-((1-((4-BR-BENZOYL)AMINO)2,2,2-TRI-CL-ET)AMINO)-4-PH-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzoyl Intermediate: This involves the reaction of 4-bromobenzoyl chloride with an amine to form the 4-bromobenzoyl amide.
Introduction of the Trichloroethyl Group:
Formation of the Thiophene Carboxylate: The final step involves the reaction of the intermediate with thiophene-3-carboxylic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of ET 2-((1-((4-BR-BENZOYL)AMINO)2,2,2-TRI-CL-ET)AMINO)-4-PH-3-THIOPHENECARBOXYLATE may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
ET 2-((1-((4-BR-BENZOYL)AMINO)2,2,2-TRI-CL-ET)AMINO)-4-PH-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
ET 2-((1-((4-BR-BENZOYL)AMINO)2,2,2-TRI-CL-ET)AMINO)-4-PH-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ET 2-((1-((4-BR-BENZOYL)AMINO)2,2,2-TRI-CL-ET)AMINO)-4-PH-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
ET 2-((1-((4-BR-BENZOYL)AMINO)2,2,2-TRI-CL-ET)AMINO)-4-PH-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
ET 4-((((1-(ACRYLOYLAMINO)-2,2,2-TRICHLOROETHYL)AMINO)CARBOTHIOYL)AMINO)BENZOATE: This compound has a similar structure but includes an acryloylamino group instead of a bromobenzoyl group.
BU 4-((((2,2,2-TRI-CL-1-((2-ME-BENZOYL)AMINO)ET)AMINO)CARBOTHIOYL)AMINO)BENZOATE: This compound includes a methylbenzoyl group and is used in similar applications.
The uniqueness of ET 2-((1-((4-BR-BENZOYL)AMINO)2,2,2-TRI-CL-ET)AMINO)-4-PH-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18BrCl3N2O3S |
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Molecular Weight |
576.7 g/mol |
IUPAC Name |
ethyl 2-[[1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H18BrCl3N2O3S/c1-2-31-20(30)17-16(13-6-4-3-5-7-13)12-32-19(17)28-21(22(24,25)26)27-18(29)14-8-10-15(23)11-9-14/h3-12,21,28H,2H2,1H3,(H,27,29) |
InChI Key |
XWACDQMFZYACHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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